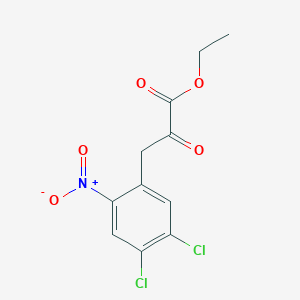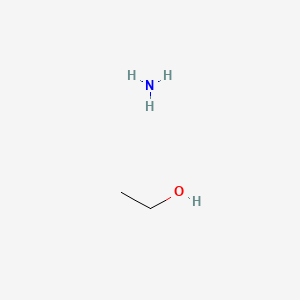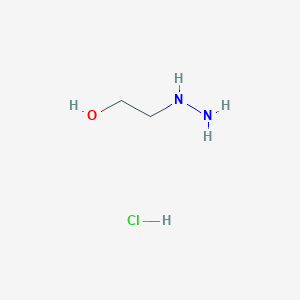
2-Hydrazinylethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylethan-1-olhydrochloride is a chemical compound with the molecular formula C2H8N2O·HCl. It is a derivative of 2-Hydrazinoethanol, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agriculture. The compound is characterized by the presence of both hydrazine and ethanol functional groups, making it a versatile reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydrazinylethan-1-olhydrochloride can be synthesized through the reaction of 2-Hydrazinoethanol with hydrochloric acid. The process involves the addition of concentrated hydrochloric acid to 2-Hydrazinoethanol under controlled temperature conditions. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-Hydrazinoethanol is reacted with hydrochloric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinylethan-1-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and its derivatives.
Substitution: Formation of substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: Utilized as a stabilizer in fuel oils and as a corrosion inhibitor in oil wells.
Wirkmechanismus
The mechanism of action of 2-Hydrazinylethan-1-olhydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethylhydrazine
- Ethanolhydrazine
- Hydrazineethanol
Uniqueness
2-Hydrazinylethan-1-olhydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile in aqueous reactions compared to its analogs .
Eigenschaften
Molekularformel |
C2H9ClN2O |
|---|---|
Molekulargewicht |
112.56 g/mol |
IUPAC-Name |
2-hydrazinylethanol;hydrochloride |
InChI |
InChI=1S/C2H8N2O.ClH/c3-4-1-2-5;/h4-5H,1-3H2;1H |
InChI-Schlüssel |
FJWNXNRAGSFYAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazino[2,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8359883.png)
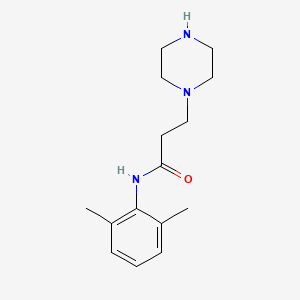
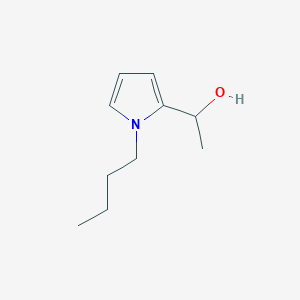
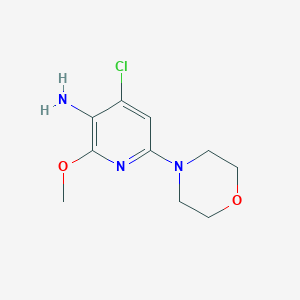
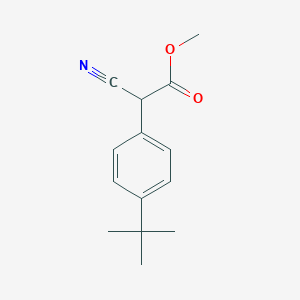
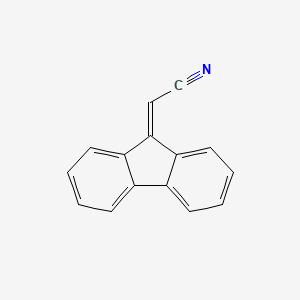
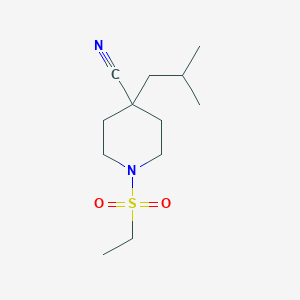
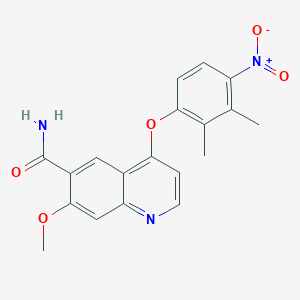
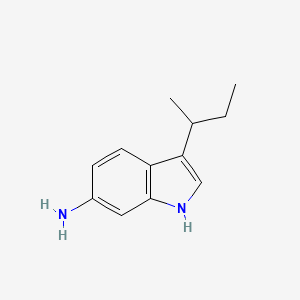
![Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-](/img/structure/B8359946.png)
![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)
